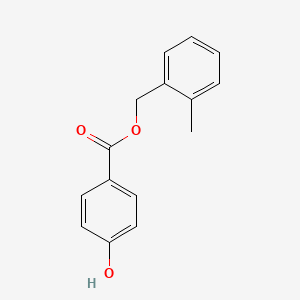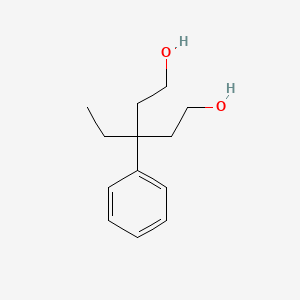phosphanium chloride CAS No. 83300-00-9](/img/structure/B14416884.png)
[3-(Dimethylamino)propyl](triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propylphosphanium chloride is a quaternary ammonium salt with the molecular formula C23H27ClNP. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions and has significant importance in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propylphosphanium chloride typically involves the reaction of triphenylphosphine with 3-(dimethylamino)propyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)propylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)propylphosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
The common reagents used with 3-(Dimethylamino)propylphosphanium chloride include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of the ylide intermediate in Wittig reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Major Products Formed
The major products formed from reactions involving 3-(Dimethylamino)propylphosphanium chloride depend on the specific reaction type. In Wittig reactions, the primary products are alkenes. In substitution reactions, the products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)propylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It has applications in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)propylphosphanium chloride involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic addition to carbonyl compounds, leading to the formation of alkenes in Wittig reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)propylphosphanium bromide: Similar in structure but with a bromide ion instead of chloride.
3-(Dimethylamino)propylphosphanium iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
The uniqueness of 3-(Dimethylamino)propylphosphanium chloride lies in its specific reactivity and applications in organic synthesis. Compared to its bromide and iodide counterparts, the chloride variant may offer different reactivity and solubility properties, making it suitable for specific reactions and conditions.
Eigenschaften
CAS-Nummer |
83300-00-9 |
|---|---|
Molekularformel |
C23H27ClNP |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H27NP.ClH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SSLURIRZNIDSSG-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


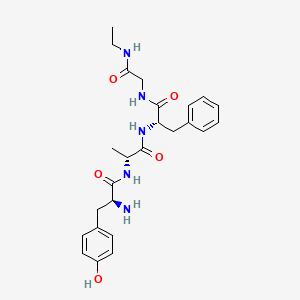
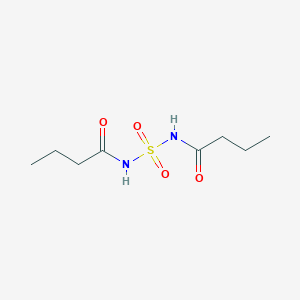

![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
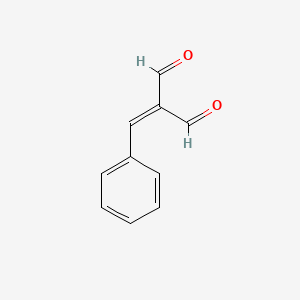
![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)

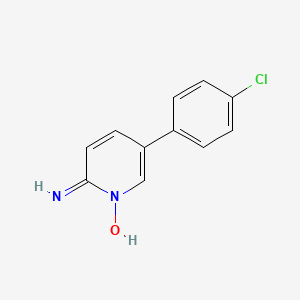
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
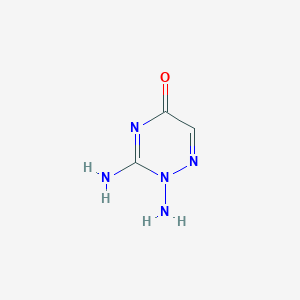
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
